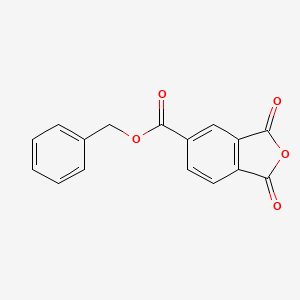
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster is a chemical compound with the molecular formula C16H10O5 It is a derivative of isobenzofuran, a bicyclic compound containing a benzene ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Phthalic anhydride+Benzyl alcohol→Benzyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities, making them useful in various research fields.
Uniqueness
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster is unique due to its specific structural features and the versatility of its derivatives. Its ability to undergo various chemical reactions and form a wide range of products makes it valuable in synthetic chemistry and drug development.
Properties
CAS No. |
29638-13-9 |
|---|---|
Molecular Formula |
C₁₆H₁₀O₅ |
Molecular Weight |
282.25 |
Synonyms |
1,2,4-Benzenetricarboxylic Acid, Cyclic 1,2-Anhydride, Benzyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















